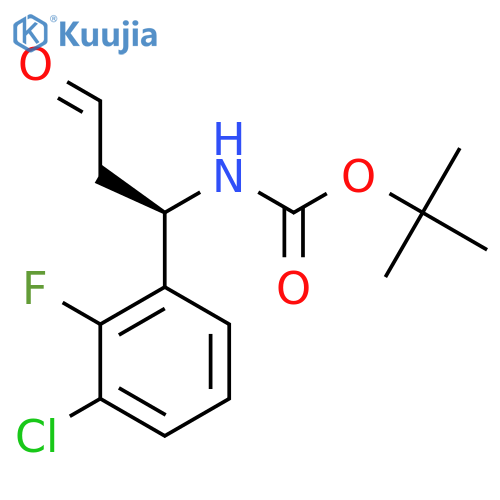Cas no 2137145-49-2 (tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate)

2137145-49-2 structure
商品名:tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate
tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate
- EN300-1163649
- tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate
- 2137145-49-2
-
- インチ: 1S/C14H17ClFNO3/c1-14(2,3)20-13(19)17-11(7-8-18)9-5-4-6-10(15)12(9)16/h4-6,8,11H,7H2,1-3H3,(H,17,19)/t11-/m1/s1
- InChIKey: DVSLFMXLTNQOKS-LLVKDONJSA-N
- ほほえんだ: ClC1=CC=CC(=C1F)[C@@H](CC=O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 301.0880993g/mol
- どういたいしつりょう: 301.0880993g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 346
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1163649-5000mg |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 5000mg |
$3105.0 | 2023-10-03 | ||
| Enamine | EN300-1163649-1000mg |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 1000mg |
$1070.0 | 2023-10-03 | ||
| Enamine | EN300-1163649-50mg |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 50mg |
$900.0 | 2023-10-03 | ||
| Enamine | EN300-1163649-100mg |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 100mg |
$943.0 | 2023-10-03 | ||
| Enamine | EN300-1163649-10000mg |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 10000mg |
$4606.0 | 2023-10-03 | ||
| Enamine | EN300-1163649-1.0g |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1163649-500mg |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 500mg |
$1027.0 | 2023-10-03 | ||
| Enamine | EN300-1163649-2500mg |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 2500mg |
$2100.0 | 2023-10-03 | ||
| Enamine | EN300-1163649-250mg |
tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137145-49-2 | 250mg |
$985.0 | 2023-10-03 |
tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate 関連文献
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
2137145-49-2 (tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate) 関連製品
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
